molecular formula C12H12O B14639864 3-Methyl-1-phenylpent-1-en-4-yn-3-ol CAS No. 56188-07-9

3-Methyl-1-phenylpent-1-en-4-yn-3-ol

Cat. No.: B14639864
CAS No.: 56188-07-9
M. Wt: 172.22 g/mol
InChI Key: KMAKBCYNNCCSIN-UHFFFAOYSA-N
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Description

3-Methyl-1-phenylpent-1-en-4-yn-3-ol is an organic compound with the molecular formula C₁₂H₁₄O and a molecular weight of 174.2390 g/mol . This compound is characterized by the presence of a phenyl group, a pentenyl chain, and an alcohol functional group. It is known for its unique structure, which combines alkyne, alkene, and alcohol functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenylpent-1-en-4-yn-3-ol can be achieved through various synthetic routes. One common method involves the reaction of phenylacetylene with 3-methyl-1-penten-4-yn-3-ol under specific conditions . The reaction typically requires a catalyst, such as palladium or ruthenium, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves continuous-flow liquid-phase conditions. This method allows for efficient hydrogenation of the compound using palladium catalysts . The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenylpent-1-en-4-yn-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of palladium or platinum catalysts is commonly used.

    Substitution: Reagents such as bromine (Br₂) or chlorine (Cl₂) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of phenylacetic acid or benzaldehyde.

    Reduction: Formation of 3-methyl-1-phenylpentane.

    Substitution: Formation of halogenated derivatives of the phenyl group.

Scientific Research Applications

3-Methyl-1-phenylpent-1-en-4-yn-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenylpent-1-en-4-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound’s alkyne and alkene groups allow it to participate in various chemical reactions, while the phenyl group provides stability and enhances its binding affinity to target molecules . The alcohol functional group can form hydrogen bonds, further influencing its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-phenylpent-1-en-4-yn-3-ol stands out due to its combination of phenyl, alkyne, alkene, and alcohol functionalities. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

56188-07-9

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

3-methyl-1-phenylpent-1-en-4-yn-3-ol

InChI

InChI=1S/C12H12O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h1,4-10,13H,2H3

InChI Key

KMAKBCYNNCCSIN-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC1=CC=CC=C1)(C#C)O

Origin of Product

United States

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